Superior Microfilaricidal Efficacy of the Derived 1-Diethylcarbamyl-3-amino Pyrrolidines vs. 1-Methyl Analogs
Although 1-diethylcarbamyl-3-hydroxy pyrrolidine itself is a synthetic intermediate, the pharmacological value of the scaffold is demonstrated by the antifilarial activity of its direct derivatives. In the US 4,056,535 patent, the derivative 1-diethylcarbamyl-3-dimethylamino pyrrolidine (Example 4), synthesized directly from the hydroxyl intermediate, reduced blood microfilaria counts to 31% of Day 0 by Day 1 and to 2% by Day 7, whereas the 1-methyl analog 3-(N-diethylcarbamyl)amino-1-methyl pyrrolidine (Example 1) only reduced counts to 67% on Day 1 and 7% on Day 7 [1]. This demonstrates that the 1-diethylcarbamyl substitution pattern provides faster and more complete microfilarial clearance in the gerbil model.
| Evidence Dimension | In vivo antifilarial efficacy (microfilaria count reduction) |
|---|---|
| Target Compound Data | 1-Diethylcarbamyl-3-dimethylamino pyrrolidine (derived from 1-diethylcarbamyl-3-hydroxy pyrrolidine): Day 1 = 31% of Day 0 count; Day 7 = 2% of Day 0 count |
| Comparator Or Baseline | 3-(N-Diethylcarbamyl)amino-1-methyl pyrrolidine (1-methyl analog): Day 1 = 67% of Day 0 count; Day 7 = 7% of Day 0 count |
| Quantified Difference | Day 1: 36 percentage points lower microfilaria count for the 1-diethylcarbamyl derivative; Day 7: 5 percentage points lower |
| Conditions | Litomosoides carinii-infected gerbils; oral gavage at 25, 50, 100, 200 mg/kg on days 0–3 [1] |
Why This Matters
Selecting the 1-diethylcarbamyl intermediate directly enables synthesis of compounds with more rapid antiparasitic action, directly influencing efficacy in preclinical filarial models.
- [1] Portoghese, P. S.; Mikhail, A. A. N-Substituted 3-Aminopyrrolidines. US Patent 4,056,535, issued November 1, 1977. View Source
